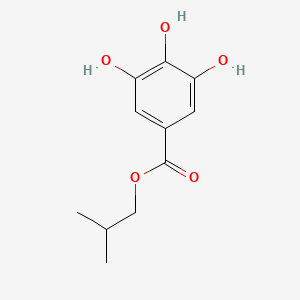

イソブチルガレート

概要

説明

Isobutyl gallate (IBG) is a naturally occurring phenolic compound that is found in a variety of plants, such as pine needles, tea leaves, and grapes. It is a colorless to light yellow liquid with a faint odor. IBG is known to possess antioxidant and antibacterial properties, which makes it a popular ingredient in food, cosmetics, and pharmaceuticals. It is also used as a preservative in many products, such as beer, wine, and vegetable oils.

科学的研究の応用

医薬品:抗菌特性

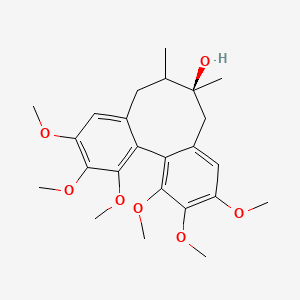

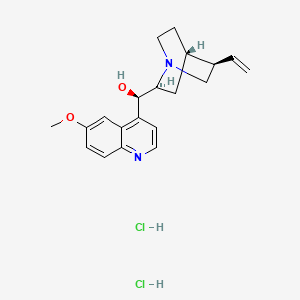

イソブチルガレートは、大腸菌、カンジダ・アルビカンス、C. トロピカリス、C. ギリエモンディなどの幅広い病原体に対して強い抗菌活性を有することが確認されています {svg_1}。微生物の増殖を阻害するその有効性により、従来の抗生物質に耐性のある感染症の治療に用いることができる新しい抗菌剤の開発のための潜在的な候補となります。

環境科学:抗ウイルス活性

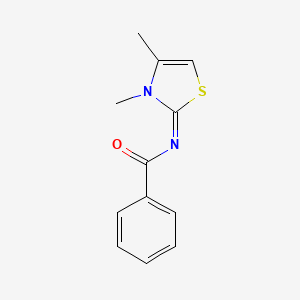

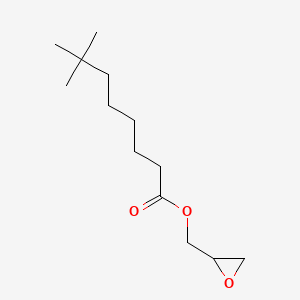

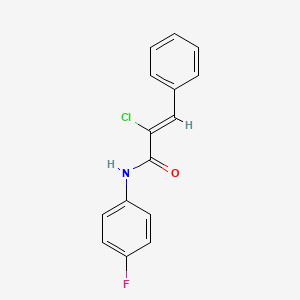

環境科学において、イソブチルガレートは、インビトロでデングウイルス2型に対して有望な抗ウイルス活性を示しました {svg_2}。これは、デング熱などの蚊媒介性疾患の蔓延を抑えるのに役立つ、環境に優しい抗ウイルス剤の開発における潜在的な使用を示唆しています。

食品業界:保存と安全性

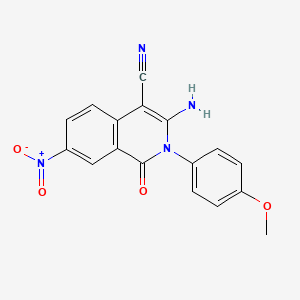

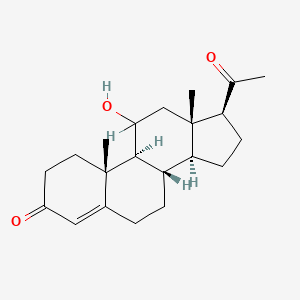

イソブチルガレートの抗酸化特性により、食品業界では食品の品質と安全性を維持するために役立っています。 脂肪や油の酸化を防ぐために使用でき、これにより食品の賞味期限が延び、栄養価が維持されます {svg_3}.

化粧品:スキンケアへの応用

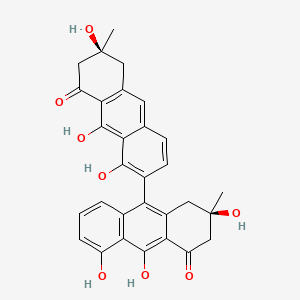

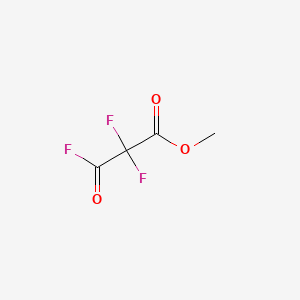

化粧品業界では、イソブチルガレートは、スキンケア製品の抗酸化特性のために使用できます。 酸化ストレスから皮膚を保護し、化粧品製剤の安定性を向上させ、環境によるダメージに対する保護効果を高めます {svg_4}.

材料科学:粘土鉱物の機能化

イソブチルガレートは、粘土鉱物を機能化するために使用され、ポリフェノール分子のpH依存性吸着に対する活性を高めています {svg_5}。このアプリケーションは、熱安定性と吸着能力が向上した新しい吸着剤を開発するための材料科学において重要です。

農業:生物活性化合物の源

抗酸化、抗菌、抗真菌などの生物活性は、農業への応用のための候補となっています。 作物の回復力と収量を高めるバイオスタビライザーまたは保護剤の開発に使用できます {svg_6}.

Safety and Hazards

作用機序

Target of Action

Isobutyl gallate, also known as 2-methylpropyl-3, 4, 5-trihydroxybenzoate , is a phenolic compound that has been found to exhibit strong antimicrobial activity against various microorganisms such as Escherichia coli, Candida albicans, C. tropicalis, and C. guilliermondii . Therefore, the primary targets of isobutyl gallate are these microbial cells.

Mode of Action

It is known that phenolic compounds like isobutyl gallate can disrupt the cell membrane integrity of bacteria . This disruption can lead to leakage of cellular contents, ultimately causing cell death .

Biochemical Pathways

It is known that phenolic compounds can interfere with various cellular processes in bacteria, such as protein synthesis, enzyme activity, and cell wall synthesis . These interferences can lead to the inhibition of bacterial growth and survival .

Result of Action

The primary result of isobutyl gallate’s action is the inhibition of microbial growth. By disrupting the cell membrane integrity and interfering with essential cellular processes, isobutyl gallate can effectively kill or inhibit the growth of various microorganisms .

Action Environment

The efficacy and stability of isobutyl gallate can be influenced by various environmental factors. For example, the presence of other compounds in the environment can affect the activity of isobutyl gallate. Additionally, factors such as temperature, pH, and the presence of light can also influence the stability and efficacy of isobutyl gallate .

特性

IUPAC Name |

2-methylpropyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-6(2)5-16-11(15)7-3-8(12)10(14)9(13)4-7/h3-4,6,12-14H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLHVCFKZSLALE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=CC(=C(C(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191886 | |

| Record name | Isobutyl gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3856-05-1 | |

| Record name | Isobutyl gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3856-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl gallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003856051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3856-05-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isobutyl gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl 3,4,5-trihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL GALLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR016RR89P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action for the antiviral activity of Isobutyl gallate against Dengue virus?

A1: While the provided research [] demonstrates the potent antiviral activity of Isobutyl gallate against Dengue virus serotype 2 in vitro, the exact mechanism of action remains to be elucidated. Further research is needed to determine the specific viral targets and downstream effects of Isobutyl gallate.

Q2: How does the structure of Isobutyl gallate contribute to its antioxidant properties?

A2: Isobutyl gallate is a derivative of gallic acid, a naturally occurring phenolic compound known for its antioxidant activity. This activity is attributed to the presence of multiple hydroxyl groups in its structure, which can donate hydrogen atoms to neutralize free radicals. In Isobutyl gallate, the esterification of gallic acid with isobutanol likely enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and exert antioxidant effects in lipophilic environments [].

Q3: Has Isobutyl gallate demonstrated antimicrobial activity against other microorganisms?

A3: Yes, research suggests that Isobutyl gallate exhibits antimicrobial activity against various microorganisms. One study [] found Isobutyl gallate to be particularly effective in inhibiting the growth of yeasts (Candida albicans, Candida tropicalis, and Candida guilliermondii) and Gram-positive bacteria (Enterococcus faecalis and Staphylococcus aureus), surpassing the efficacy of methyl gallate-3,5-dimethyl ether.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B1198577.png)

![2-(butan-2-ylamino)-N-[4-[5-[[2-(butan-2-ylamino)-1-oxoethyl]amino]-1,3-benzoxazol-2-yl]phenyl]acetamide](/img/structure/B1198578.png)

![2-[[2-(3,5-dimethyl-1-pyrazolyl)-6,6-dimethyl-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-4-yl]thio]-N-(2-thiazolyl)acetamide](/img/structure/B1198580.png)

![N-[2-(2-benzamidoethyl)-1-methyl-5-benzimidazolyl]-2-furancarboxamide](/img/structure/B1198581.png)

![N-(1-ethylpropyl)-4-[5-[4-[N-(1-ethylpropyl)carbamimidoyl]phenyl]-2-furyl]benzamidine](/img/structure/B1198586.png)